4-(Thiomorpholin-4-ylmethyl)aniline chemical structure and properties
4-(Thiomorpholin-4-ylmethyl)aniline chemical structure and properties
This technical whitepaper provides an in-depth analysis of 4-(Thiomorpholin-4-ylmethyl)aniline , a specialized pharmacophore scaffold used in medicinal chemistry. It details the structural properties, synthetic protocols, and applications of this compound, specifically highlighting its role as a bioisostere to morpholine-based linkers.
A Versatile Pharmacophore Scaffold for Lipophilicity Modulation
Executive Summary
4-(Thiomorpholin-4-ylmethyl)aniline (CAS: 210686-44-5) is a bifunctional building block comprising an aniline moiety linked via a methylene bridge to a thiomorpholine ring. In drug discovery, this scaffold serves as a critical bioisostere for the ubiquitous morpholine group. By replacing the ether oxygen of morpholine with sulfur, researchers can modulate the lipophilicity (LogP), basicity (pKa), and metabolic profile of a drug candidate without significantly altering its steric footprint. This guide details the physicochemical rationale, synthesis, and handling of this compound.[1][2]
Chemical Identity & Structural Analysis[1][3][4]
The molecule features a para-substituted aniline ring connected to a saturated thiomorpholine heterocycle through a methylene (
| Property | Data |
| IUPAC Name | 4-(Thiomorpholin-4-ylmethyl)aniline |
| Common Name | 4-(Thiomorpholinomethyl)aniline |
| CAS Number | 210686-44-5 |
| Molecular Formula | |
| Molecular Weight | 208.32 g/mol |
| SMILES | NC1=CC=C(CN2CCSCC2)C=C1 |
| InChI Key | DUOANANYKYXIQY-UHFFFAOYSA-N |
3D Conformational Dynamics
The thiomorpholine ring predominantly adopts a chair conformation similar to cyclohexane and morpholine. However, the C–S bond length (1.82 Å) is significantly longer than the C–O bond (1.43 Å) in morpholine, resulting in a slightly more puckered ring. This subtle steric difference can impact binding affinity in tight enzymatic pockets.
Physicochemical Profile & Bioisosterism
The substitution of oxygen (morpholine) with sulfur (thiomorpholine) drastically alters the physicochemical landscape of the molecule.
Table 1: Comparative Properties (Thiomorpholine vs. Morpholine Scaffolds)
| Property | Morpholine Analog | Thiomorpholine Analog (Subject) | Impact on Drug Design |
| LogP (Lipophilicity) | ~0.9 | ~1.6 | Sulfur increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. |
| pKa (Conjugate Acid) | 8.33 | ~9.0 | Thiomorpholine is slightly more basic due to the lower electronegativity of sulfur compared to oxygen (weaker inductive withdrawal). |
| H-Bonding | Acceptor (O) | Weak Acceptor (S) | Sulfur is a poor hydrogen bond acceptor, which can reduce non-specific binding or alter target interaction. |
| Metabolic Liability | Stable Ether | S-Oxidation | The sulfur atom is a "soft spot" for CYP450 enzymes, readily oxidizing to sulfoxide ( |
Metabolic Activation Pathway
The sulfur center provides a handle for prodrug strategies or metabolic clearance. In vivo, the thiomorpholine moiety often undergoes oxidation to form polar metabolites, which can aid in renal clearance of highly lipophilic drugs.
Caption: Metabolic oxidation pathway of the thiomorpholine scaffold, increasing polarity and clearance.
Synthetic Methodologies
Two primary routes exist for synthesizing 4-(Thiomorpholin-4-ylmethyl)aniline. Route A (Nucleophilic Substitution) is preferred for scale-up due to the availability of precursors.
Route A: Nucleophilic Substitution & Reduction (Standard Protocol)
This method avoids unstable aldehyde intermediates and uses robust nitro-reduction chemistry.
-
Alkylation: Reaction of 4-nitrobenzyl bromide with thiomorpholine.
-
Reduction: Chemoselective reduction of the nitro group to the aniline.
Step-by-Step Protocol:
-
Step 1: N-Alkylation
-
Reagents: 4-Nitrobenzyl bromide (1.0 eq), Thiomorpholine (1.1 eq),
(2.0 eq). -
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure: Dissolve 4-nitrobenzyl bromide in ACN. Add
followed by dropwise addition of thiomorpholine. Reflux for 4–6 hours. -
Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water.[3]
-
-
Step 2: Nitro Reduction
-
Reagents: Iron powder (5.0 eq),
(catalytic), Ethanol/Water (4:1). -
Procedure: Suspend the nitro-intermediate in EtOH/H2O. Add Fe and
. Heat to reflux for 2 hours. (Alternative: , Pd/C in MeOH). -
Workup: Filter hot through Celite to remove iron residues. Concentrate. Neutralize with
if necessary. Extract with DCM.[7] -
Purification: Silica gel chromatography (DCM/MeOH) or recrystallization.
-
Caption: Two-step synthesis via nucleophilic substitution followed by nitro reduction.
Medicinal Chemistry Applications
The 4-(thiomorpholin-4-ylmethyl)aniline scaffold is widely utilized in the development of Kinase Inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands .
-
Solubility Tuning: While less soluble than morpholine, the thiomorpholine amine remains protonatable at physiological pH (pKa ~9.0), allowing for formulation as a hydrochloride or mesylate salt.
-
Linker Stability: The benzylic amine linkage is metabolically stable compared to direct aniline-heterocycle bonds, which can be prone to N-dealkylation.
-
Case Study (Sutezolid Analogues): In antitubercular research, thiomorpholine analogs of Linezolid (e.g., Sutezolid) have shown that the sulfur substitution can improve potency and half-life, a principle applicable to this aniline scaffold.
Analytical Characterization
Verification of the structure relies on distinct NMR signatures.
-
NMR (400 MHz,
):- 7.10 (d, 2H, Ar-H): Aromatic protons ortho to alkyl group.
- 6.65 (d, 2H, Ar-H): Aromatic protons ortho to amine (shielded).
-
3.60 (s, 2H,
): Broad singlet, exchangeable. -
3.45 (s, 2H,
): Characteristic benzylic singlet. - 2.6–2.7 (m, 8H, Thiomorpholine ring): Often appears as two sets of multiplets or broad triplets depending on resolution.
-
Mass Spectrometry (ESI+):
-
Calculated
: 209.11 -
Observed
: 209.1
-
Handling & Safety (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer due to the aniline moiety.
Storage:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitive: Anilines oxidize (darken) upon exposure to light and air.
Disposal:
-
Incineration with a scrubber for sulfur oxides (
) and nitrogen oxides ( ).
References
-
Synthesis of Thiomorpholine Derivatives: Steiner, A., et al. (2022).[1][3][8] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.
-
Medicinal Chemistry of Thiomorpholine vs. Morpholine: Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
-
Structural Characterization (Analog): Kovács, A., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI Molbank.
-
Chemical Property Data: PubChem Compound Summary for 4-(Thiomorpholin-4-ylmethyl)aniline (CAS 210686-44-5).
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. jchemrev.com [jchemrev.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiomorpholine - Wikipedia [en.wikipedia.org]
